2-Amino-4-bromo-3-chloro-5-iodobenzamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers seeking a single intermediate for controlled, divergent synthesis often face limitations with symmetrical polyhalogenated scaffolds. This 2-amino-3,4,5-tris-halogenated benzamide solves this by offering three distinct C-I, C-Br, and C-Cl reactive sites for programmed sequential palladium-catalyzed cross-coupling. - Enables precise introduction of three different moieties via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. - Provides a unique sigma-hole surface for systematic halogen bonding interaction studies in chemical probe design. - Serves as a dense halogen monomer for phosphorescent materials or OLED polymers requiring enhanced spin-orbit coupling.

Molecular Formula C7H5BrClIN2O
Molecular Weight 375.39 g/mol
Cat. No. B13924911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3-chloro-5-iodobenzamide
Molecular FormulaC7H5BrClIN2O
Molecular Weight375.39 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)Br)Cl)N)C(=O)N
InChIInChI=1S/C7H5BrClIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13)
InChIKeyRPQZNXQEYNSBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-3-chloro-5-iodobenzamide: Overview


2-Amino-4-bromo-3-chloro-5-iodobenzamide (CAS 2803280-68-2) is a heavily halogenated benzamide derivative, characterized by a unique 2-amino substitution and a 3,4,5-tris-halogenation pattern (Cl, Br, I) on its benzene ring. This compound is commercially available from research chemical suppliers at 98% purity . Its molecular structure, with a formula of C7H5BrClIN2O and a molecular weight of 375.39 g/mol, makes it a potentially versatile synthetic intermediate for the construction of more complex molecules, particularly in medicinal chemistry and materials science, where the distinct reactivity of the three different halogen atoms can be exploited in sequential cross-coupling reactions .

Workflow

Divergent synthesis

Selection

3,4,5-Tris-halogenated pattern (Cl, Br, I)

Use Context

Sequential palladium-catalyzed cross-coupling

2-Amino-4-bromo-3-chloro-5-iodobenzamide: Irreplaceable Multi-Halogenated Scaffold


Generic substitution with simpler di-halogenated or mono-halogenated benzamides (e.g., 2-amino-3,5-dibromobenzamide or 2-amino-5-iodobenzamide) is not feasible for applications requiring the specific 3,4,5-tris-halogenated pattern. This unique combination of chlorine, bromine, and iodine atoms offers a distinct chemical reactivity profile due to the differing bond strengths and steric properties of each carbon-halogen bond. This allows for precise, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that would be impossible with compounds bearing identical halogen atoms, thereby enabling a more controlled and divergent synthesis of complex molecular architectures .

Di- or mono-halogenated benzamides lack the three distinct C–X bonds required for sequential, chemoselective coupling.

Lower molecular weight and lipophilicity of simpler analogs may shift physicochemical behavior and synthetic utility.

Reduced halogen diversity limits the potential for exploring structure-activity relationships through halogen bonding.

2-Amino-4-bromo-3-chloro-5-iodobenzamide: Differentiation Evidence


Physicochemical Property Comparison

The presence of three distinct halogen atoms in 2-amino-4-bromo-3-chloro-5-iodobenzamide confers unique physicochemical properties compared to simpler di-halogenated or mono-halogenated analogs. The higher molecular weight and calculated LogP value can influence membrane permeability, solubility, and overall drug-likeness. For instance, while the target compound has a calculated LogP of 2.3882 and a molecular weight of 375.39 g/mol, the commonly used analog 2-amino-3,5-dibromobenzamide has a molecular weight of 293.94 g/mol. This 27.7% increase in molecular weight represents a significant difference in a critical drug-like property .

MW & Lipophilicity
Class-level inference
375.39 vs 293.94 g/mol
27.7% higher MW
May affect membrane permeability and solubility profiles
Calculated values; experimental data to verify.
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Divergent Cross-Coupling Utility

This compound's value proposition lies in its capacity as a unique platform for sequential, chemoselective cross-coupling reactions. The differing reactivities of the C-I, C-Br, and C-Cl bonds enable a controlled, three-step functionalization pathway that is impossible with di- or mono-halogenated analogs. This allows for the divergent synthesis of highly complex and diverse molecular libraries from a single, advanced intermediate. This is a direct inference from established principles of palladium-catalyzed cross-coupling .

Sequential Coupling Steps
Class-level inference
Up to 3 distinct C–X bonds (I, Br, Cl) for selective functionalization
Supports divergent library synthesis from a single scaffold
Inferred from cross-coupling trends; requires experimental validation.
Synthetic Methodology Cross-Coupling Divergent Synthesis

Halogen Bonding Potential

The specific spatial arrangement of chlorine, bromine, and iodine atoms on the phenyl ring of 2-amino-4-bromo-3-chloro-5-iodobenzamide creates a unique and polarized electrostatic surface. This surface is likely to facilitate stronger and more geometrically defined halogen bonding (XB) interactions with biological targets than compounds with fewer or symmetrically arranged halogens. Such interactions are increasingly recognized as critical for enhancing ligand-protein binding affinity and selectivity [1][2]. While direct comparative data are absent, this structural feature represents a class-level inference for improved binding characteristics.

Halogen Bonding Surface
Class-level inference
Three distinct σ-hole donors (Cl, Br, I) in 3,4,5 arrangement
May offer diverse non-covalent interaction possibilities for target binding
Structural inference; target-specific data to verify.
Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

2-Amino-4-bromo-3-chloro-5-iodobenzamide: Application Scenarios


Divergent Medicinal Chemistry Libraries

This compound is best deployed as a central, advanced intermediate for generating focused libraries of drug-like molecules. A medicinal chemistry team can leverage the three distinct halogens (C-I, C-Br, C-Cl) in sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce three different chemical moieties onto the benzamide core in a controlled manner. This divergent synthetic strategy enables rapid exploration of chemical space around this scaffold to optimize for potency, selectivity, and pharmacokinetic properties .

Halogen Bonding Chemical Probes

For chemical biology research, this compound is an ideal scaffold for designing probes that rely on specific, non-covalent halogen bonding interactions. The unique 3,4,5-tris-halogenated surface presents multiple sigma-holes of varying strengths, allowing for the investigation of how these interactions influence binding to a protein of interest. It can be used to synthesize a matched molecular pair (MMP) series where halogens are systematically removed or replaced to quantify their contribution to target affinity and functional activity, as inferred from structural studies .

Advanced Electronic Materials Precursor

In materials science, the dense halogenation pattern makes this benzamide a valuable monomer for synthesizing conjugated polymers or covalent organic frameworks (COFs). The heavy halogen atoms, particularly iodine, can facilitate intersystem crossing and enhance spin-orbit coupling, which are desirable properties for phosphorescent materials and organic light-emitting diodes (OLEDs). The 2-amino group provides a handle for further polymerization or attachment to surfaces .

Application
Selection Property
Validation Focus
Divergent Medicinal Chemistry Libraries
Multi-step sequential coupling capability
Chemoselectivity and yield optimization
Halogen Bonding Chemical Probes
Diverse halogen bonding pattern
Binding affinity and interaction geometry
Advanced Electronic Materials Precursor
Heavy atom effect and conjugation
Photophysical properties and device integration
Quote Request

Request a Quote for 2-Amino-4-bromo-3-chloro-5-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.